Lipophilicity Modulation: XLogP3 vs. 3-Bromo Analog
The computed XLogP3 value for 3-(Bromomethyl)-6-fluoro-2-methylpyridine is 2.2, compared to 2.4 for its direct analog 3-bromo-6-fluoro-2-methylpyridine [1]. This difference of -0.2 log units indicates a measurable reduction in lipophilicity conferred by the bromomethyl substituent relative to the bromo group, potentially impacting membrane permeability and metabolic stability in a drug discovery context [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-Bromo-6-fluoro-2-methylpyridine (XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = -0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A lower XLogP3 value suggests marginally improved aqueous solubility and reduced CYP-mediated clearance potential, which may influence candidate selection in early-stage medicinal chemistry programs.
- [1] PubChem. 3-(Bromomethyl)-6-fluoro-2-methylpyridine (CID 1214297). XLogP3: 2.2. 3-Bromo-6-fluoro-2-methylpyridine (CID 17750149). XLogP3: 2.4. View Source
- [2] Kuujia. 3-(Bromomethyl)-6-fluoro-2-methylpyridine. XLogP3: 2.2. View Source
